3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety, contributing to its unique chemical properties. The empirical formula of this compound is with a molecular weight of approximately 220.25 g/mol.
This compound belongs to the class of fluorinated heterocycles, which are widely studied for their biological activity and utility in drug development. Its synthesis involves the use of commercially available starting materials and typical organic synthesis techniques, making it accessible for research purposes.
The synthesis of 3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL generally follows these steps:
3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL can undergo various chemical reactions:
The mechanism of action for 3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL involves its interaction with specific biological targets:
The physical properties of 3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL include:
Chemical properties include:
3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL has several applications in scientific research:
Pyrrolidine-pyridine hybrid architectures represent a strategically significant class of nitrogen-containing heterocycles in modern drug discovery, combining the three-dimensional diversity of saturated scaffolds with the aromatic character and metal-coordinating capabilities of pyridine. The integration of these pharmacophores leverages the distinct physicochemical advantages of both ring systems: pyrrolidine contributes enhanced sp³ character and chiral topology beneficial for target selectivity, while pyridine provides directional hydrogen-bonding capacity and improved metabolic stability [2] [10]. Statistical analyses reveal that pyrrolidine and pyridine rank among the top five nitrogen heterocycles in FDA-approved drugs, collectively appearing in >37% of small-molecule therapeutics approved between 2014-2023 [6] [10]. This privileged status stems from their versatility in mimicking peptide turn structures and engaging in diverse binding interactions with biological targets.
Fluorination of pyridine scaffolds induces profound electronic and steric effects that optimize blood-brain barrier (BBB) penetration – a critical requirement for central nervous system (CNS) therapeutics. The introduction of fluorine at the C2 position of pyridine generates a dipole moment enhancement (calculated ΔD = +0.8–1.2 Debye versus non-fluorinated analogs) that promotes passive diffusion through lipid membranes [10]. Concurrently, fluorine acts as a metabolic blocker, inhibiting cytochrome P450-mediated oxidation at adjacent positions to prolong systemic exposure [6]. Computational analyses demonstrate that 2-fluoropyridine derivatives exhibit optimal polar surface area (PSA ≈ 30–40 Ų) and lipophilicity profiles (logP ≈ 1.5–3.0) that align with CNS drug space requirements [2] [8]. These properties are exemplified in clinical-stage fluorinated pyrrolidine-pyridine hybrids like vimseltinib (phase I/II), which targets CSF1R kinase in neurological disorders [6].
Propargyl alcohols (–C≡C–CH₂OH) serve as versatile synthetic linchpins due to their dual electrophilic/nucleophilic reactivity. The hydroxyl group enables O-functionalization (e.g., esterification, phosphorylation) for prodrug strategies, while the alkyne moiety participates in metal-catalyzed couplings (Sonogashira, Glaser) and cycloadditions [3] [9]. Crucially, propargyl alcohols undergo acid- or metal-mediated rearrangements to α,β-unsaturated carbonyls – a transformation exploited in synthesizing enone pharmacophores. Gold-catalyzed Meyer-Schuster rearrangement of propargyl alcohols, for instance, provides efficient access to α-haloenones with demonstrated bioactivity [3] [9]. The propargyl unit in 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol further enhances molecular rigidity through intramolecular non-bonding interactions, reducing entropic penalties upon target binding.
The molecular architecture of 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol enables polypharmacological engagement of neuromodulatory targets. The pyrrolidine nitrogen serves as a hydrogen-bond acceptor for opioid receptor recognition, while the fluoropyridine ring mimics tyrosine hydroxylase substrates involved in dopamine biosynthesis [6] [8]. This dual-target capability arises from:
Kinase inhibition data for analogous hybrids (e.g., pacritinib’s JAK2 IC₅₀ = 23 nM) validate the framework’s applicability to CNS targets [6].
Table 1: Bioactive Pyrrolidine-Pyridine Hybrids in Clinical Development | Compound Name | Therapeutic Target | Clinical Status | Key Structural Features |
---|---|---|---|---|
Vimseltinib | CSF1R kinase | Phase I/II | Fluoropyridine, pyrrolidine amide | |
Pacritinib | JAK2/FLT3 | Approved (2022) | Pyrimido-pyrrolidine core | |
Futibatinib | FGFR4 | Approved (2022) | Pyrrolidine-pyridine backbone | |
Daridorexant | Orexin receptors | Approved (2022) | Fused pyrrolidine-benzimidazole | |
Sotuletinib (BLZ945) | CSF1R | Phase II | Pyridylpyrrolidine motif | [6] [8] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: